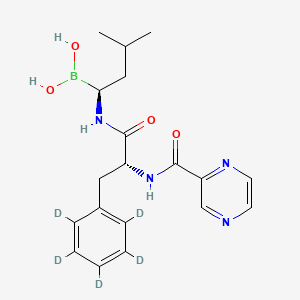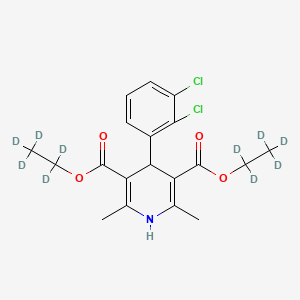
D4R antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D4R antagonist-1 is a potent and selective antagonist of the dopamine D4 receptor. This compound has shown significant potential in the research of Parkinson’s disease due to its ability to inhibit the dopamine D4 receptor with an IC50 value of 6.87 micromolar . The dopamine D4 receptor is a promising therapeutic target in various widespread diseases, making this compound a compound of considerable interest in medicinal chemistry .
準備方法
The synthesis of D4R antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One of the synthetic routes involves the use of benzyloxy piperidine as a starting material, which undergoes a series of reactions to form the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .
化学反応の分析
D4R antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
科学的研究の応用
D4R antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting the dopamine D4 receptor
作用機序
The mechanism of action of D4R antagonist-1 involves its binding to the dopamine D4 receptor, thereby inhibiting the receptor’s activity. This inhibition is initiated by the formation of a strong salt bridge with the aspartic acid residue at position 3.32 of the receptor. This interaction prevents the receptor from undergoing conformational changes necessary for its activation. Additionally, this compound is characterized by repulsive interactions with the serine residue at position 5.46, which further distinguishes it from agonists .
類似化合物との比較
D4R antagonist-1 can be compared with other dopamine receptor antagonists, such as:
D2R antagonist-1: Selective for the dopamine D2 receptor and used in the treatment of schizophrenia.
D3R antagonist-1: Selective for the dopamine D3 receptor and investigated for its potential in treating drug addiction.
D5R antagonist-1: Selective for the dopamine D5 receptor and studied for its role in cognitive functions.
The uniqueness of this compound lies in its high selectivity for the dopamine D4 receptor and its potential therapeutic applications in Parkinson’s disease research .
特性
分子式 |
C21H25F2NO2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
(3S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[(4-fluoro-3-methylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C21H25F2NO2/c1-15-10-17(5-7-19(15)22)14-26-18-4-3-9-24(13-18)12-16-6-8-21(25-2)20(23)11-16/h5-8,10-11,18H,3-4,9,12-14H2,1-2H3/t18-/m0/s1 |
InChIキー |
DICPGMOKBHQFRK-SFHVURJKSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)CO[C@H]2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |
正規SMILES |
CC1=C(C=CC(=C1)COC2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


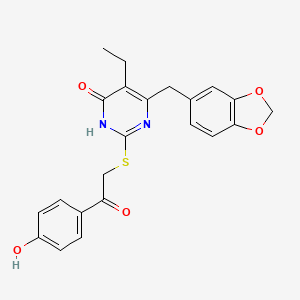
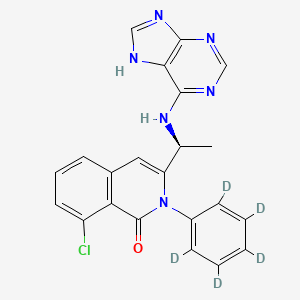
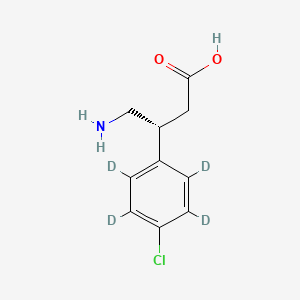
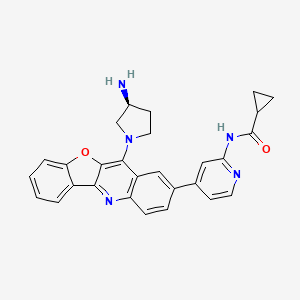


![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
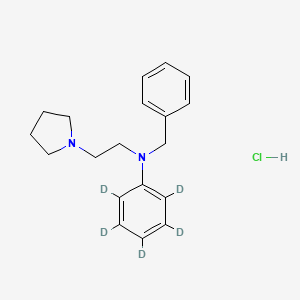
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
